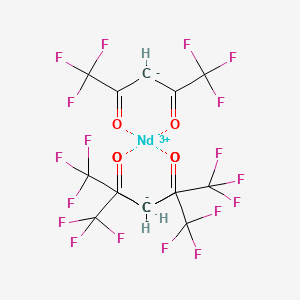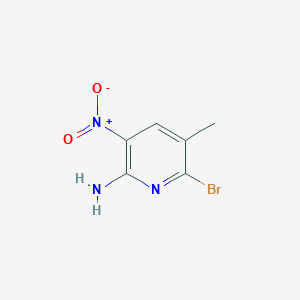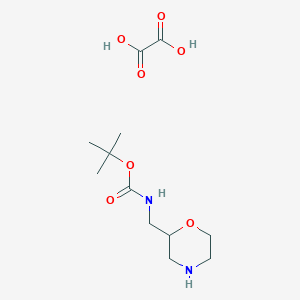
3-mercapto-L-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Amino-3-mercaptosuccinic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2), a mercapto group (-SH), and a carboxylic acid group (-COOH) attached to a succinic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-mercaptosuccinic acid can be achieved through several methodsAnother method includes the cyclization of γ-substituted amino acid derivatives, which can be further modified to introduce the mercapto group .
Industrial Production Methods
Industrial production of (2R)-2-Amino-3-mercaptosuccinic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-Amino-3-mercaptosuccinic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino acids or amides.
Applications De Recherche Scientifique
(2R)-2-Amino-3-mercaptosuccinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical compounds
Mécanisme D'action
The mechanism of action of (2R)-2-Amino-3-mercaptosuccinic acid involves its interaction with various molecular targets and pathways. The mercapto group can act as a nucleophile, participating in reactions with electrophilic centers. The amino group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological processes such as enzyme activity and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R)-Tartaric acid
- (2S,3S)-Tartaric acid
- meso-Tartaric acid
Uniqueness
(2R)-2-Amino-3-mercaptosuccinic acid is unique due to the presence of both an amino group and a mercapto group on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one of these functional groups .
Propriétés
Formule moléculaire |
C4H7NO4S |
|---|---|
Poids moléculaire |
165.17 g/mol |
Nom IUPAC |
(2R)-2-amino-3-sulfanylbutanedioic acid |
InChI |
InChI=1S/C4H7NO4S/c5-1(3(6)7)2(10)4(8)9/h1-2,10H,5H2,(H,6,7)(H,8,9)/t1-,2?/m0/s1 |
Clé InChI |
MWUQQPGZOPQTIX-PIKHSQJKSA-N |
SMILES isomérique |
[C@H](C(C(=O)O)S)(C(=O)O)N |
SMILES canonique |
C(C(C(=O)O)S)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13151569.png)


![tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate](/img/structure/B13151590.png)






